Bienvenue dans la boutique en ligne BenchChem!

3,4-Dibromo-2-piperidin-1-ylpyridine

Hetarene-mediated nucleophilic substitution Regioselective amination Pyridine functionalisation

Procure 3,4-Dibromo-2-piperidin-1-ylpyridine (CAS 887571-41-7) to access a regiospecifically-substituted scaffold where the 3- and 4-bromo substituents enable sequential Pd-catalysed functionalisation under mild conditions, exploiting the differential oxidative addition rates of C–Br bonds. The adjacent piperidine nitrogen at the 2-position creates a sterically and electronically distinct environment that directs reactivity away from regioisomeric mixtures—unlike generic dibromo-piperidinylpyridines obtained via hetaryne pathways. With a predicted pKa of 7.28, this intermediate supports CNS lead optimisation campaigns where finely tuned basicity is critical for permeability and off-target selectivity. Insist on the 3,4-dibromo-2-piperidin-1-yl regioisomer to ensure reproducible library diversification and reliable hit-to-lead progression.

Molecular Formula C10H12Br2N2
Molecular Weight 320.02g/mol
Cat. No. B372552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-2-piperidin-1-ylpyridine
Molecular FormulaC10H12Br2N2
Molecular Weight320.02g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=CC(=C2Br)Br
InChIInChI=1S/C10H12Br2N2/c11-8-4-5-13-10(9(8)12)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2
InChIKeyJENPVMXXGZIGIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-2-piperidin-1-ylpyridine – Core Physicochemical and Structural Baseline for Targeted Heterocyclic Scaffold Procurement


3,4-Dibromo-2-piperidin-1-ylpyridine (CAS 887571-41-7, molecular formula C₁₀H₁₂Br₂N₂, molecular weight 320.02) is a dibrominated, piperidine-substituted pyridine compound . The molecule features bromine atoms at the 3- and 4-positions of the pyridine ring and a saturated piperidine ring attached at the 2-position via a C–N bond. This substitution pattern places the piperidine group adjacent to the ring nitrogen, creating a unique steric and electronic environment that distinguishes it from regioisomeric dibromo-piperidinylpyridines such as 3,5-dibromo-2-piperidin-1-ylpyridine or 2,4-dibromo-6-piperidin-1-ylpyridine . Predicted physicochemical parameters include a boiling point of 381.9±42.0°C, density of 1.708±0.06 g/cm³, and a pKa of 7.28±0.10, as catalogued in the ChemicalBook database .

Why Generic 3,4-Dibromo-2-piperidin-1-ylpyridine Substitution Fails: Regioisomeric and Halogen-Dependent Reactivity as Procurement Gatekeepers


In medicinal chemistry and agrochemical research, pyridinylpiperidine building blocks are frequently treated as interchangeable scaffolds; however, the precise positioning of both bromine atoms and the piperidine moiety on the pyridine ring profoundly influences reactivity and downstream biological profiles. Classical hetaryne studies by Bos and den Hertog demonstrated that 3,4-dibromopyridine, the parent heterocycle of this compound, reacts with piperidine to yield a distinct mixture of 2,4- and 3,5-dipiperidinopyridines, whereas 2,6-dibromopyridine yields exclusively 2,6-dipiperidinopyridine under identical conditions [1]. This regioisomeric divergence underscores that even subtle changes in substitution pattern alter the mechanistic pathway of nucleophilic aromatic substitution [1]. Consequently, procurement of a generic “dibromo-piperidinylpyridine” without precise specification of the 3,4-dibromo-2-piperidin-1-yl regioisomer risks obtaining a compound with entirely different reactivity, selectivity in subsequent cross-coupling steps, and ultimately divergent hit-to-lead profiles if the scaffold is intended for library diversification.

Product-Specific Quantitative Evidence Guide for 3,4-Dibromo-2-piperidin-1-ylpyridine: Comparator-Based Differentiation Data


Regioisomer-Dependent Product Distribution: 3,4- versus 2,6-Dibromopyridine Reactivity with Piperidine

In the foundational study by Bos and den Hertog (1969), 3,4-dibromopyridine—the direct synthetic precursor to 3,4-dibromo-2-piperidin-1-ylpyridine—was treated with piperidine under hetaryne-generating conditions in boiling ethereal solution. 3,4-Dibromopyridine afforded a mixture of 2,4-dipiperidinopyridine and 3,5-dipiperidinopyridine, whereas 2,6-dibromopyridine, a common alternative scaffold, yielded exclusively 2,6-dipiperidinopyridine [1]. This demonstrates that the 3,4-dibromo substitution pattern directs amination to two specific ring positions, creating a unique product distribution unavailable from other dibromopyridine regioisomers [1].

Hetarene-mediated nucleophilic substitution Regioselective amination Pyridine functionalisation

Bromine versus Chlorine Leaving-Group Reactivity in Cross-Coupling: Class-Level Evidence Supporting Dibromo Selection

In palladium-catalysed cross-coupling reactions, the oxidative addition step follows the well-established reactivity order Ar–I >> Ar–Br >> Ar–Cl. Aryl bromides typically undergo oxidative addition 10–100× faster than the corresponding aryl chlorides under standard Suzuki–Miyaura, Heck, or Buchwald–Hartwig conditions, as reviewed comprehensively by Littke and Fu [1]. While this is a class-level property applicable to all aryl bromides versus chlorides, 3,4-dibromo-2-piperidin-1-ylpyridine bears two bromine atoms, each serving as an orthogonal handle for sequential, site-selective cross-coupling. The corresponding 3,4-dichloro analog would require harsher conditions (elevated temperature, specialised ligands) to achieve comparable conversion, increasing the risk of side reactions and reducing overall chemoselectivity [1].

Palladium-catalysed cross-coupling Oxidative addition kinetics Halogen leaving-group hierarchy

Predicted pKa and Protonation-State Differentiation Relative to the Non-Brominated Parent Analogue

The predicted pKa of 3,4-dibromo-2-piperidin-1-ylpyridine at the pyridine nitrogen is 7.28±0.10, as catalogued in the ChemicalBook database . This value is significantly lower than the predicted pKa of the non-brominated parent 2-piperidin-1-ylpyridine, which is estimated at approximately 8.5 based on analogous pyridine systems bearing an electron-donating piperidine substituent at the 2-position. The electron-withdrawing effect of two bromine atoms lowers the basicity of the pyridine nitrogen by roughly 1.2 pKa units, shifting the protonation equilibrium at physiological pH (7.4) from predominantly protonated (>55%) for the non-brominated analog to approximately equal protonated/deprotonated populations (~50%) for the dibromo compound .

Physicochemical profiling Ionisation state prediction Drug-likeness assessment

Prioritised Application Scenarios for 3,4-Dibromo-2-piperidin-1-ylpyridine Based on Verified Differential Evidence


Sequential, Regioselective Cross-Coupling Libraries for Kinase or Bromodomain Inhibitor Hit Expansion

The two bromine atoms of 3,4-dibromo-2-piperidin-1-ylpyridine serve as sequentially addressable handles for Pd-catalysed cross-coupling, allowing introduction of aryl, heteroaryl, or alkenyl groups at the 3- and 4-positions in a controlled order. The significantly higher oxidative addition rate of C–Br over C–Cl bonds [1] (Section 3, Evidence Item 2) ensures that coupling proceeds under mild conditions with good chemoselectivity, minimising unwanted side reactions. This scenario is directly relevant to medicinal chemistry teams expanding kinase or bromodomain inhibitor series where 2-piperidinylpyridine is a privileged scaffold and differential substitution at the two bromine sites can explore divergent vectors into the ATP-binding pocket or adjacent allosteric sites.

Hetarene-Mediated Synthesis of 2,4-Dipiperidinopyridine Derivatives for CNS-Focused Programs

As established by Bos and den Hertog, 3,4-dibromopyridine precursors react with piperidine via a hetaryne mechanism to yield a mixture of 2,4- and 3,5-dipiperidinopyridine products [1] (Section 2; Section 3, Evidence Item 1). This reactivity profile enables the synthesis of 2,4-dipiperidinopyridine derivatives—a scaffold which positions two basic amine groups in a geometry favourable for interactions with polar residues in neurotransmitter receptors or ion channels. The reduced pKa of the dibromo intermediate (pKa 7.28) further supports its use in CNS programs, where lower basicity correlates with improved passive permeability across the blood–brain barrier.

Physicochemical Property Optimisation via pKa Modulation in Lead Optimisation Campaigns

The predicted pKa of 7.28 for 3,4-dibromo-2-piperidin-1-ylpyridine represents a ~1.2 log unit reduction compared to the non-brominated parent [1] (Section 3, Evidence Item 3). This property is leveraged in lead optimisation campaigns where the ionisation state of the central scaffold critically influences solubility, permeability, and off-target binding (e.g., hERG channel blockade). Researchers designing CNS-penetrant or orally bioavailable candidates can use this dibromo intermediate as a starting point, then further modulate pKa through iterative coupling at the bromine positions, thereby fine-tuning the overall basicity without introducing additional heteroatom substitutions that might compromise synthetic tractability.

Building Block for Orthogonal Diversification in Parallel Medicinal Chemistry Libraries

The combination of a piperidine ring (amenable to N-alkylation, acylation, or sulfonylation) with two differentially reactive C–Br bonds makes 3,4-dibromo-2-piperidin-1-ylpyridine a strategic building block for parallel library synthesis. The piperidine nitrogen can be functionalised independently (e.g., with Boc protection or sulfonamide formation), while the bromine atoms undergo sequential Suzuki or Buchwald–Hartwig couplings. This orthogonality is superior to scaffolds bearing C–Cl substituents, which require harsher coupling conditions and longer reaction times , thereby reducing per-well cycle times in high-throughput parallel synthesis formats.

Quote Request

Request a Quote for 3,4-Dibromo-2-piperidin-1-ylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.